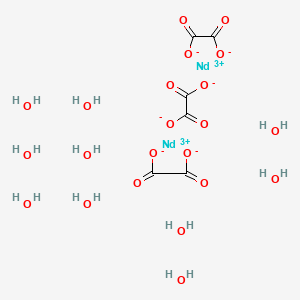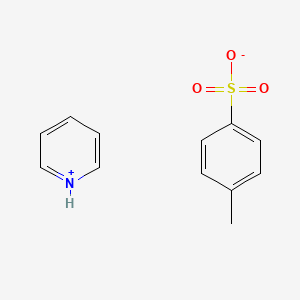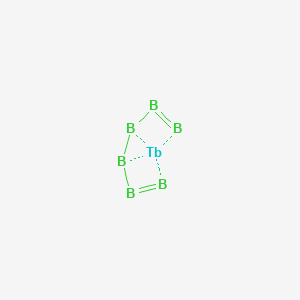
Barium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium iodide is an inorganic compound with the chemical formula BaI₂. It exists in both an anhydrous form and a hydrated form (BaI₂·2H₂O), both of which are white solids. The compound is known for its high solubility in water, ethanol, and acetone. This compound is typically used in various chemical reactions and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Anhydrous this compound: This can be prepared by treating barium metal with 1,2-diiodoethane in ether. The reaction proceeds as follows: [ \text{Ba} + \text{C}_2\text{H}_4\text{I}_2 \rightarrow \text{BaI}_2 + \text{C}_2\text{H}_4 ]
Hydrated this compound: This form can be synthesized by reacting hydroiodic acid with barium hydroxide or barium carbonate. The reaction is typically carried out in aqueous solution and results in the formation of this compound dihydrate.
Industrial Production Methods:
- Industrially, this compound is produced by the reaction of barium carbonate with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity of the product .
Types of Reactions:
Substitution Reactions: this compound reacts with potassium bromide to form potassium iodide and barium bromide: [ \text{BaI}_2 + 2\text{KBr} \rightarrow 2\text{KI} + \text{BaBr}_2 ]
Precipitation Reactions: When this compound is treated with sodium sulfate, barium sulfate precipitates out: [ \text{BaI}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaI} ]
Common Reagents and Conditions:
Reagents: Potassium bromide, sodium sulfate, hydroiodic acid, barium hydroxide, barium carbonate.
Conditions: Reactions are typically carried out in aqueous solutions at room temperature.
Major Products:
- Potassium iodide, barium bromide, barium sulfate, sodium iodide.
Scientific Research Applications
Barium iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of organobarium compounds by reacting with alkyl potassium compounds.
Physics: High-pressure studies have shown that this compound exhibits interesting superconducting properties under extreme conditions
Mechanism of Action
The mechanism of action of barium iodide primarily involves its ability to participate in ionic and covalent bonding due to the presence of barium and iodide ions. In chemical reactions, this compound can act as a source of iodide ions, which can then participate in various substitution and precipitation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions under which this compound is used .
Comparison with Similar Compounds
- Barium Fluoride (BaF₂)
- Barium Chloride (BaCl₂)
- Barium Bromide (BaBr₂)
Comparison:
- Solubility: Barium iodide is more soluble in water, ethanol, and acetone compared to barium fluoride and barium chloride.
- Reactivity: this compound is highly reactive and can form organobarium compounds, which is not as common with barium fluoride and barium chloride.
- Applications: While barium chloride and barium bromide are commonly used in laboratory and industrial applications, this compound’s unique properties make it suitable for specialized applications such as high-pressure superconductivity studies .
Properties
CAS No. |
13718-00-8 |
|---|---|
Molecular Formula |
BAI2 |
Molecular Weight |
391.14 |
Synonyms |
BARIUM IODIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









methyl}diazene](/img/structure/B1143524.png)
